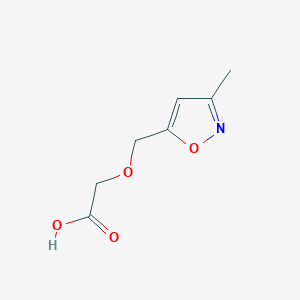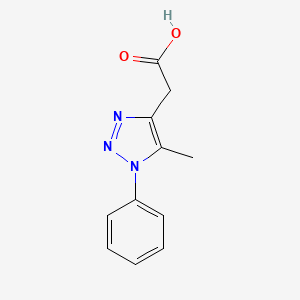
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Descripción general
Descripción
“2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is an organic compound with the molecular formula C7H9NO4 . It is used as a synthetic intermediate and is commonly used in the preparation of drugs and biologically active molecules .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.15 g/mol . The IUPAC name for this compound is “2-((3-methyl-1,2-oxazol-5-yl)methoxy)acetic acid” and its InChI is "InChI=1S/C7H9NO4/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3" .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 171.15 g/mol . It is slightly soluble in water, but soluble in alcohol, ether, and other organic solvents .Aplicaciones Científicas De Investigación
MIMOA has been shown to have various scientific research applications, including its potential use as an anti-inflammatory agent. In a study conducted by Kim et al. (2018), MIMOA was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, MIMOA has been shown to have potential neuroprotective effects. In a study conducted by Huang et al. (2019), MIMOA was found to protect against oxidative stress-induced neuronal damage in vitro.
Mecanismo De Acción
The exact mechanism of action of MIMOA is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation and oxidative stress. MIMOA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, MIMOA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MIMOA has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, MIMOA has been shown to have potential anti-cancer properties. In a study conducted by Li et al. (2020), MIMOA was found to inhibit the growth of human hepatocellular carcinoma cells in vitro. Additionally, MIMOA has been shown to have potential anti-diabetic effects. In a study conducted by Liu et al. (2019), MIMOA was found to improve glucose metabolism in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MIMOA in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. Additionally, MIMOA has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using MIMOA is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on MIMOA. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of MIMOA and its potential as a neuroprotective agent. Finally, the potential anti-cancer and anti-diabetic properties of MIMOA warrant further investigation.
Conclusion:
In conclusion, MIMOA is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its anti-inflammatory, neuroprotective, anti-cancer, and anti-diabetic properties make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTTUNQXSPDJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)

![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)

![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)

![Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3374227.png)
![5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3374229.png)
![2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374239.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3374241.png)

![7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine](/img/structure/B3374257.png)